An In-depth Technical Guide to the Synthesis and Purification of D-102 Dye
An In-depth Technical Guide to the Synthesis and Purification of D-102 Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification protocols for the indoline-based organic sensitizer, D-102 dye. The information is curated for researchers in materials science and professionals in drug development seeking detailed methodologies and comparative data.
Introduction to D-102 Dye
D-102, with the chemical name 2-((5Z)-5-[[4-[4-(2,2-diphenylethynyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid, is a metal-free organic dye extensively utilized as a photosensitizer in dye-sensitized solar cells (DSSCs). Its molecular structure features a donor-π-acceptor (D-π-A) framework, which is crucial for its high molar extinction coefficient and efficient electron injection capabilities in photovoltaic applications.
Table 1: Physicochemical Properties of D-102 Dye
| Property | Value | Reference |
| Chemical Formula | C₃₇H₃₀N₂O₃S₂ | [1] |
| Molecular Weight | 614.78 g/mol | [1] |
| Appearance | Dark red to purple powder | General Observation |
| Melting Point | 238-243 °C | [1] |
| Maximum Absorption (λmax) | 499 nm (in DMF) | [1] |
| Molar Extinction Coefficient | 55,800 M⁻¹cm⁻¹ (at 490 nm) | [2] |
| CAS Number | 652145-28-3 | [1] |
Synthetic Pathway Overview
The synthesis of D-102 dye is a multi-step process culminating in a Knoevenagel condensation. The overall strategy involves the synthesis of two key intermediates: the aldehyde-functionalized indoline core (Intermediate 3 ) and the rhodanine-3-acetic acid moiety (Intermediate 5 ).
Caption: Overall synthetic strategy for D-102 dye.
Detailed Experimental Protocols
Synthesis of the Indoline Aldehyde Intermediate (3)
The synthesis of the key aldehyde intermediate, 4-(4-(2,2-diphenylethynyl)phenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole-7-carbaldehyde (3 ), is proposed through a three-step sequence starting from 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole.
Step 1: N-Arylation to form 4-(4-bromophenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole (1)
This step involves a Buchwald-Hartwig amination to couple the indoline core with a brominated aromatic ring.
-
Reactants: 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole, 1-bromo-4-iodobenzene, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and a strong base such as sodium tert-butoxide.
-
Solvent: Anhydrous toluene.
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford intermediate 1 .
-
Step 2: Sonogashira Coupling to form 4-(4-(2,2-diphenylethynyl)phenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole (2)
This reaction introduces the diphenylacetylene moiety via a palladium-copper catalyzed cross-coupling reaction.[3][4][5][6][7]
-
Reactants: Intermediate 1 , diphenylacetylene, Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride), CuI (Copper(I) iodide), and a base such as triethylamine (TEA) or diisopropylamine (DIPA).
-
Solvent: Anhydrous tetrahydrofuran (THF) or a mixture of THF and the amine base.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve intermediate 1 (1.0 eq) and diphenylacetylene (1.2 eq) in anhydrous THF and triethylamine (3:1 v/v).
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-70 °C for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the mixture, filter to remove the amine salt, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield intermediate 2 .
-
Step 3: Vilsmeier-Haack Formylation to yield 4-(4-(2,2-diphenylethynyl)phenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole-7-carbaldehyde (3)
The final step in the synthesis of the aldehyde intermediate involves the introduction of a formyl group onto the indole ring.
-
Reactants: Intermediate 2 , phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, cool DMF to 0 °C and slowly add POCl₃ (1.5 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve intermediate 2 (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final aldehyde intermediate 3 .
-
Caption: Synthetic workflow for the indoline aldehyde intermediate (3).
Synthesis of Rhodanine-3-acetic acid (5)
This intermediate is synthesized in two steps from rhodanine and chloroacetic acid.
Step 1: Synthesis of Rhodanine (4)
-
Reactants: Carbon disulfide, chloroacetic acid, and ammonia.
-
Solvent: Water.
-
Procedure:
-
In a well-ventilated fume hood, cautiously add carbon disulfide (1.0 eq) to a concentrated aqueous solution of ammonia (2.5 eq) at 0-5 °C.
-
To this mixture, slowly add an aqueous solution of chloroacetic acid (1.0 eq), keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the rhodanine.
-
Collect the solid by filtration, wash with cold water, and dry to obtain rhodanine (4 ).
-
Step 2: N-Alkylation to form Rhodanine-3-acetic acid (5)
-
Reactants: Rhodanine (4 ), chloroacetic acid, and sodium hydroxide.
-
Solvent: Water or ethanol/water mixture.
-
Procedure:
-
Dissolve rhodanine (4 ) (1.0 eq) and chloroacetic acid (1.1 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
-
Heat the mixture to 80-90 °C and stir for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol/water to yield pure rhodanine-3-acetic acid (5 ).[8]
-
Final Synthesis of D-102 Dye via Knoevenagel Condensation
The final step is the condensation of the indoline aldehyde with rhodanine-3-acetic acid.
-
Reactants: Indoline aldehyde intermediate (3 ), rhodanine-3-acetic acid (5 ), and a base catalyst such as piperidine or ammonium acetate.
-
Solvent: A high-boiling solvent such as acetic acid, toluene, or acetonitrile.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the indoline aldehyde (3 ) (1.0 eq) and rhodanine-3-acetic acid (5 ) (1.1 eq) in acetic acid.
-
Add a catalytic amount of ammonium acetate or a few drops of piperidine.
-
Reflux the mixture for 4-8 hours, removing the water formed during the reaction.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture.
-
Pour the cooled mixture into ice-water to precipitate the crude D-102 dye.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol or methanol.
-
Dry the crude product under vacuum.
-
Purification Protocols
Purification of the final D-102 dye is critical to achieve high performance in photovoltaic applications. A combination of column chromatography and recrystallization is typically employed.
Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of dichloromethane and methanol (e.g., starting from 100% CH₂Cl₂ and gradually increasing the methanol concentration to 5-10%). The optimal eluent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Dissolve the crude D-102 dye in a minimal amount of dichloromethane, with a small addition of methanol if necessary for solubility.
-
Adsorb the sample onto a small amount of silica gel ("dry loading") for better separation.
-
Carefully load the sample onto the top of the packed column.
-
Elute the column with the chosen solvent gradient, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the pure D-102 dye.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Recrystallization
-
Solvent System: A mixed solvent system is often effective for recrystallizing organic dyes. Common choices include ethanol/water, methanol/water, or dichloromethane/hexane.[9][10] The ideal solvent should dissolve the dye at high temperatures but have low solubility at room temperature or below.
-
Procedure:
-
Dissolve the purified D-102 from column chromatography in a minimal amount of the hot primary solvent (e.g., ethanol or dichloromethane).
-
Slowly add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Characterization Data
Table 2: Expected Spectroscopic Data for D-102 Dye
| Technique | Expected Features |
| ¹H NMR | Aromatic protons, vinyl proton (from Knoevenagel condensation), methylene and methine protons of the indoline and cyclopentane rings, methylene protons of the acetic acid group. |
| ¹³C NMR | Signals for aromatic carbons, alkyne carbons, carbonyl and thiocarbonyl carbons, and aliphatic carbons. |
| Mass Spec (HRMS) | Accurate mass corresponding to the molecular formula C₃₇H₃₀N₂O₃S₂. |
| FT-IR | Characteristic peaks for C=O (acid and rhodanine), C=S, C≡C, N-H (if any residual), and aromatic C-H stretching. |
| UV-Vis | Broad absorption in the visible region with λmax around 499 nm in DMF.[1] |
Experimental Workflow for DSSC Fabrication and Testing
Caption: Workflow for fabricating and testing a D-102 based DSSC.
This workflow outlines the key steps in utilizing the synthesized D-102 dye for the fabrication of a dye-sensitized solar cell. The performance of the cell is ultimately evaluated by measuring its current-voltage (I-V) characteristics under standard illumination conditions.[4][6][9][11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine [mdpi.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
